1-(4-Bromophenyl)-3-ethylheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-ethylheptan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a heptanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-ethylheptan-1-ol typically involves the bromination of a phenyl ring followed by the attachment of an ethylheptanol chain. One common method involves the reaction of 4-bromobenzyl bromide with an appropriate Grignard reagent to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium or zinc to facilitate the Grignard reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by the coupling of the brominated phenyl ring with an ethylheptanol chain. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-ethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl ring without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products:
Oxidation: Formation of 1-(4-Bromophenyl)-3-ethylheptan-1-one.
Reduction: Formation of 1-phenyl-3-ethylheptan-1-ol.
Substitution: Formation of 1-(4-aminophenyl)-3-ethylheptan-1-ol or 1-(4-thiophenyl)-3-ethylheptan-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)-3-ethylheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-ethylheptan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Brorphine: An opioid with a similar bromophenyl structure but different pharmacological properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer activities.
Properties
Molecular Formula |
C15H23BrO |
---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-ethylheptan-1-ol |
InChI |
InChI=1S/C15H23BrO/c1-3-5-6-12(4-2)11-15(17)13-7-9-14(16)10-8-13/h7-10,12,15,17H,3-6,11H2,1-2H3 |
InChI Key |
BXSLHSKPDJALNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.